molecular formula C13H18N2O2 B068375 Ethyl 2-(piperazin-1-yl)benzoate CAS No. 180417-98-5

Ethyl 2-(piperazin-1-yl)benzoate

Katalognummer: B068375
CAS-Nummer: 180417-98-5
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: GGJCDMYDZDZXHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(piperazin-1-yl)benzoate is a heterocyclic organic compound featuring a benzoate ester core substituted with a piperazine ring at the 2-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as pharmacophores, particularly in modulating receptor binding and pharmacokinetic properties.

Eigenschaften

IUPAC Name

ethyl 2-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-3-4-6-12(11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJCDMYDZDZXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572308
Record name Ethyl 2-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180417-98-5
Record name Ethyl 2-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)-benzoic acid ethyl ester typically involves the reaction of 2-chlorobenzoic acid ethyl ester with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine displaces the chlorine atom on the benzoic acid ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also crucial in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: 2-(1-Piperazinyl)-benzoic acid ethyl alcohol.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuroprotective Agents

Research has indicated that piperazine derivatives, including ethyl 2-(piperazin-1-yl)benzoate, may exhibit neuroprotective properties. A study focused on developing bifunctional dopamine D2/D3 agonists for Parkinson's disease (PD) highlighted the potential of piperazine-containing compounds to act on dopaminergic pathways, which are crucial for motor control and cognitive functions .

Case Study : A compound derived from a similar scaffold demonstrated low nanomolar potency at D3 receptors, suggesting that modifications to the piperazine structure can enhance receptor affinity and selectivity .

2. Local Anesthetics

This compound has been evaluated for its local anesthetic properties. In a series of experiments where various benzoate compounds were synthesized and tested, some derivatives exhibited significant local anesthetic effects comparable to established anesthetics like tetracaine .

3. Cancer Therapy

The potential role of A2A adenosine receptor antagonists in cancer therapy has been explored, with piperazine derivatives showing promise in modulating immune responses and inhibiting tumor growth. This compound can be modified to enhance its activity against specific cancer types by targeting A2A receptors .

Synthesis and Modification

The synthesis of this compound typically involves a straightforward process of alkylation and esterification. The ability to modify the piperazine moiety allows researchers to create analogs with improved pharmacological profiles.

Synthetic Route Overview

StepDescription
1Alkylation of piperazine
2Esterification with benzoic acid
3Further modifications as needed

This synthetic flexibility is crucial for developing compounds tailored for specific therapeutic targets.

Wirkmechanismus

The mechanism of action of 2-(1-Piperazinyl)-benzoic acid ethyl ester in biological systems involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • In contrast, 4-substituted analogs (e.g., ethyl 4-(piperazin-1-yl)benzoate) allow for more linear molecular conformations, which may enhance solubility .
  • Ester Group : Replacing the ethyl ester with a methyl group (e.g., mthis compound) reduces molecular weight and lipophilicity, which could influence blood-brain barrier penetration .

Pharmacological Profiles

While direct activity data for this compound are unavailable, insights can be drawn from structurally related compounds:

  • Adenosine A2A Receptor Modulation: Piperazine-containing benzoates, such as ethyl 4-(4-(2-aminoethyl)piperazin-1-yl)benzoate (compound 37 in ), exhibit potent inverse agonist activity at adenosine A2A receptors (Ki < 100 nM). The 2-substitution in the target compound may alter binding kinetics due to steric effects .
  • Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin formulations than 2-substituted amines, suggesting that the 2-position in the target compound may confer reduced nucleophilicity, impacting its role in co-initiator systems .

Biologische Aktivität

Ethyl 2-(piperazin-1-yl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current knowledge regarding its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Synthesis

This compound is a piperazine derivative characterized by the presence of an ethyl ester group attached to a benzoate moiety. The synthesis typically involves the reaction of piperazine with ethyl benzoate under controlled conditions, often utilizing solvents such as dichloromethane or ethanol to facilitate the reaction.

Antimicrobial Activity

Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Pseudomonas aeruginosa250

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains.

Mechanism of Action
The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies have shown that compounds with similar structures disrupt the function of enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid biosynthesis in bacteria .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy
    A study published in Molecules reported the synthesis of several piperazine derivatives, including this compound, which showed promising antimicrobial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated an MIC of 31.25 µg/mL against MRSA, indicating strong potential for treating resistant infections .
  • Anti-inflammatory Response
    In another study focused on inflammatory responses induced by lipopolysaccharides (LPS), this compound reduced the secretion of inflammatory mediators significantly compared to untreated controls. This suggests its role as an anti-inflammatory agent could be beneficial in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Piperazine Ring : Essential for interaction with biological targets.
  • Benzoate Moiety : Contributes to hydrophobic interactions and enhances membrane permeability.

Research indicates that modifications to either the piperazine or benzoate components can significantly alter biological activity, highlighting the importance of SAR studies for optimizing efficacy .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(piperazin-1-yl)benzoate?

this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting a halogenated benzoate ester (e.g., ethyl 2-bromobenzoate) with piperazine under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. Stoichiometric ratios (e.g., 1:1.2 molar excess of piperazine) and catalysts such as potassium carbonate are used to improve yields . Post-synthesis purification often involves column chromatography with ethyl acetate/petroleum ether gradients .

Q. How is the purity of this compound validated in academic research?

Purity is confirmed using high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy. For instance, 1H^1H-NMR peaks corresponding to the ethyl ester (δ ~1.3 ppm, triplet; δ ~4.3 ppm, quartet) and piperazine protons (δ ~2.5–3.0 ppm) are critical markers. Discrepancies in integration ratios or unexpected peaks may indicate unreacted starting materials or side products .

Q. What solvents are optimal for recrystallizing this compound?

Ethanol, acetone, or ethanol/water mixtures are commonly used due to the compound’s moderate polarity. Slow evaporation at 4°C enhances crystal formation. For example, describes using ethyl acetate–petroleum ether (1:1) for column purification, yielding pale-yellow crystals after concentration .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism, residual solvents, or diastereomers. For resolution:

  • 2D NMR (e.g., 1H^1H-13C^13C HSQC) can clarify ambiguous proton-carbon correlations.
  • X-ray crystallography provides definitive structural confirmation, as demonstrated in for a related piperazine derivative .
  • High-resolution MS (HRMS) ensures accurate molecular ion identification, distinguishing isotopic patterns from impurities .

Q. What strategies optimize reaction yields in piperazine-based alkylation reactions?

Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.
  • Temperature control : Reflux (~80–100°C) balances reactivity and side-product minimization.
  • Catalysts : Potassium carbonate or triethylamine neutralizes HBr/HCl byproducts, shifting equilibrium toward product formation .
  • Protecting groups : Boc-protected piperazine derivatives prevent unwanted side reactions during multi-step syntheses .

Q. How do substituents on the benzoate ring influence biological activity in derivatives?

Electron-withdrawing groups (e.g., halogens) at the para position enhance receptor binding affinity in kinase inhibitors or GPCR ligands. For example, notes that chloro-substituted derivatives exhibit improved gastroprotective activity compared to unsubstituted analogs . Computational modeling (e.g., molecular docking) can predict steric and electronic interactions with target proteins .

Q. What methodologies assess the environmental impact of this compound in lab settings?

  • Biodegradation assays : Monitor compound breakdown in microbial cultures via LC-MS.
  • Aquatic toxicity tests : Use Daphnia magna or zebrafish embryos to evaluate LC50_{50} values.
  • Waste management : Spills should be contained with absorbent materials (e.g., vermiculite) and disposed via licensed hazardous waste facilities .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar piperazine-benzoate derivatives?

Variability arises from:

  • Reagent purity : Impurities in starting materials (e.g., ethyl 2-bromobenzoate) reduce effective molar ratios.
  • Reaction time : Under-refluxed reactions leave unreacted piperazine, while prolonged heating degrades products.
  • Workup protocols : Inadequate washing (e.g., skipping brine steps) may leave acidic byproducts, affecting final mass balance .

Q. How can conflicting bioactivity results in cell-based assays be addressed?

Contradictions may stem from:

  • Cell line variability : Use standardized lines (e.g., HEK293 or HepG2) with consistent passage numbers.
  • Solvent controls : DMSO concentrations >0.1% can induce cytotoxicity, masking true activity .
  • Dose-response validation : Replicate EC50_{50} determinations using orthogonal assays (e.g., fluorescence-based vs. luminescence) .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
SolventEthanol/DMF (1:1)
Temperature80°C (reflux)
CatalystK2_2CO3_3 (2 eq)
PurificationEthyl acetate/petroleum ether

Table 2. Common Analytical Techniques for Characterization

TechniqueCritical Data PointsReference
1H^1H-NMRδ 1.3 (ester CH3_3), δ 4.3 (ester CH2_2)
HRMSm/z [M+H]+^+ = 261.1474
HPLC (UV 254 nm)Retention time = 8.2 min

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.